molecular formula C9H6Cl2N4O2 B4346768 1-(3,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

1-(3,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B4346768
M. Wt: 273.07 g/mol
InChI Key: BLVKHZPMBZDIRK-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a dichlorobenzyl group attached to a triazole ring, which is further substituted with a nitro group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-nitro-1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dichlorobenzyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds such as:

    1-(3,4-Dichlorobenzyl)piperazine: This compound also contains a dichlorobenzyl group but is attached to a piperazine ring instead of a triazole ring.

    3,4-Dichlorobenzyl chloride: This compound is a precursor in the synthesis of this compound and shares the dichlorobenzyl moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and triazole functionalities, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O2/c10-7-2-1-6(3-8(7)11)4-14-5-12-9(13-14)15(16)17/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVKHZPMBZDIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC(=N2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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